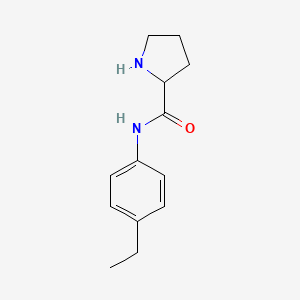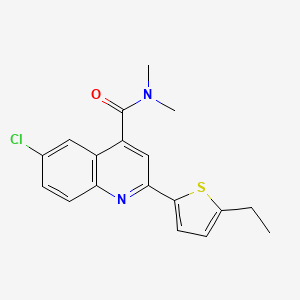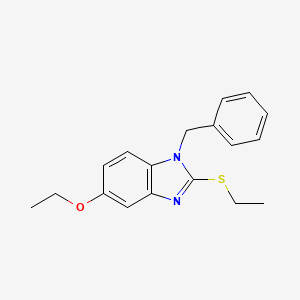![molecular formula C25H26F2N4O3 B12487762 2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12487762.png)
2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine.
Synthesis of the Pyrimidin-4-one Core: The pyrimidin-4-one core is synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrimidin-4-one core under specific reaction conditions, such as the use of coupling agents and solvents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used in structure-activity relationship (SAR) studies to understand the effects of various substituents on its chemical properties and reactivity.
Biology: It is studied for its potential as an inhibitor of specific biological targets, such as enzymes or receptors, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and intermediates for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and regulation of adenosine function .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also an inhibitor of equilibrative nucleoside transporters and shares structural similarities with the target compound.
2-(4-fluorophenyl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Another structurally related compound with potential biological activities.
The uniqueness of 2-(4-fluorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one lies in its specific substituents and the resulting chemical and biological properties, which may offer advantages in certain applications compared to similar compounds.
Propiedades
Fórmula molecular |
C25H26F2N4O3 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one |
InChI |
InChI=1S/C25H26F2N4O3/c1-17-20(10-15-32)25(34)31(24(28-17)18-6-8-19(26)9-7-18)16-23(33)30-13-11-29(12-14-30)22-5-3-2-4-21(22)27/h2-9,32H,10-16H2,1H3 |
Clave InChI |
OEHCXTDIVFWTEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487691.png)
![5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12487692.png)

![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12487698.png)
![2-{[1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B12487700.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide](/img/structure/B12487713.png)

![N-(2,6-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487724.png)
![1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B12487728.png)
![1-(2-{[1-(Ethoxycarbonyl)piperidin-4-yl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487742.png)
![1-{2-[(4-Bromophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487746.png)
![2-(Benzylsulfanyl)-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B12487747.png)

